molecular formula C28H32ClNO3 B3482560 N-[2-(4-chlorophenoxy)ethyl]-2-hydroxy-2,2-bis(4-isopropylphenyl)acetamide

N-[2-(4-chlorophenoxy)ethyl]-2-hydroxy-2,2-bis(4-isopropylphenyl)acetamide

Cat. No.: B3482560
M. Wt: 466.0 g/mol
InChI Key: WDFNJKZCLIZUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenoxy)ethyl]-2-hydroxy-2,2-bis(4-isopropylphenyl)acetamide, also known as GW0742, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was first synthesized by GlaxoSmithKline in 1999 as a potential drug candidate for the treatment of metabolic disorders such as diabetes and obesity. Since then, GW0742 has been extensively studied for its various biological and pharmacological properties.

Mechanism of Action

N-[2-(4-chlorophenoxy)ethyl]-2-hydroxy-2,2-bis(4-isopropylphenyl)acetamide exerts its biological effects by activating PPARs, which are nuclear receptors that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Specifically, this compound activates PPARδ, which is predominantly expressed in skeletal muscle, adipose tissue, and liver. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In diabetic and obese animal models, this compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and promote lipid metabolism. In addition, it has been demonstrated to have anti-inflammatory, anti-atherosclerotic, and anti-tumor effects in preclinical studies. Furthermore, this compound has been shown to improve cardiac function and reduce myocardial infarction size in animal models of myocardial ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

N-[2-(4-chlorophenoxy)ethyl]-2-hydroxy-2,2-bis(4-isopropylphenyl)acetamide has several advantages as a research tool. It is a highly potent and selective PPARδ agonist, with no significant activity on other PPAR isoforms. It is also stable in solution and has a long half-life, making it suitable for in vivo studies. However, there are also some limitations to its use. This compound is a synthetic compound with limited water solubility, which can pose challenges for its administration and dosing. In addition, its effects may vary depending on the animal model and experimental conditions used.

Future Directions

There are several future directions for the study of N-[2-(4-chlorophenoxy)ethyl]-2-hydroxy-2,2-bis(4-isopropylphenyl)acetamide. One area of interest is its potential therapeutic applications in cardiovascular diseases, such as heart failure and atherosclerosis. Another area of interest is its role in cancer prevention and treatment, as it has been shown to have anti-tumor effects in preclinical studies. Furthermore, there is a need for further investigation into the mechanisms underlying its metabolic and anti-inflammatory effects, as well as its potential side effects and toxicity in humans. Overall, this compound has great potential as a research tool and a therapeutic agent, and further studies are needed to fully explore its biological and pharmacological properties.

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-2-hydroxy-2,2-bis(4-isopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and promote lipid metabolism in diabetic and obese animal models. In addition, it has been demonstrated to have anti-inflammatory, anti-atherosclerotic, and anti-tumor effects in preclinical studies.

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-hydroxy-2,2-bis(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32ClNO3/c1-19(2)21-5-9-23(10-6-21)28(32,24-11-7-22(8-12-24)20(3)4)27(31)30-17-18-33-26-15-13-25(29)14-16-26/h5-16,19-20,32H,17-18H2,1-4H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFNJKZCLIZUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)C)(C(=O)NCCOC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.